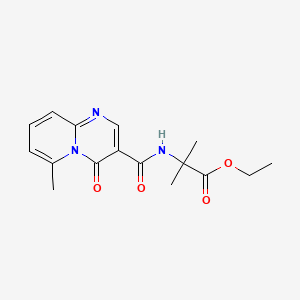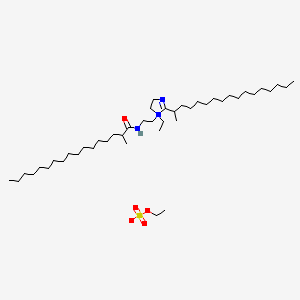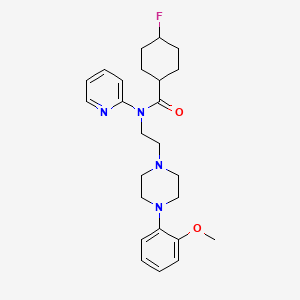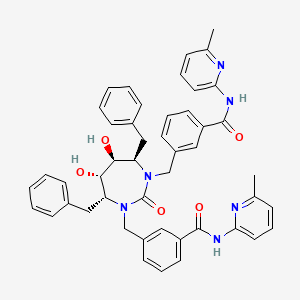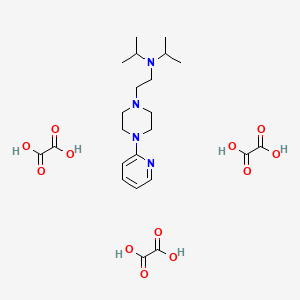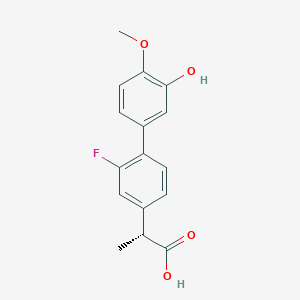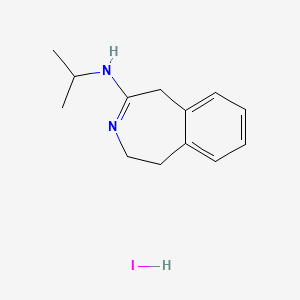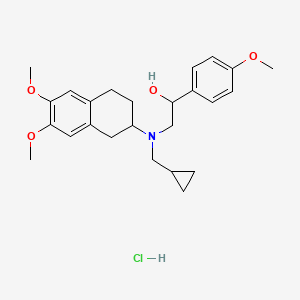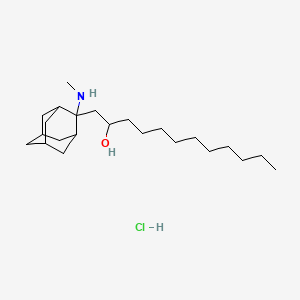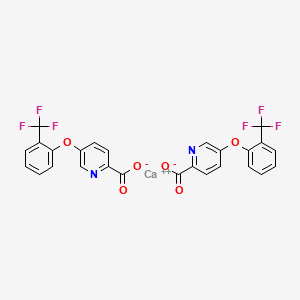
5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid calcium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid calcium salt is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is characterized by the presence of trifluoromethyl groups and a picolinic acid moiety, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid calcium salt typically involves the reaction of 5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid with a calcium salt. The reaction conditions often include the use of solvents such as methanol or ethanol, and the process may be facilitated by heating or stirring to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid calcium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid calcium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid calcium salt involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The picolinic acid moiety can chelate metal ions, influencing various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Trifluoromethylbenzoic acid
- 4-Trifluoromethylbenzoic acid
- alpha,alpha,alpha-Trifluoro-o-toluidine hydrochloride
Uniqueness
Compared to similar compounds, 5-(alpha,alpha,alpha-Trifluoro-o-tolyloxy)picolinic acid calcium salt exhibits unique properties due to the combination of trifluoromethyl groups and picolinic acid. This combination enhances its chemical stability, reactivity, and potential biological activities, making it a valuable compound in various research fields.
Propiedades
Número CAS |
89816-16-0 |
|---|---|
Fórmula molecular |
C26H14CaF6N2O6 |
Peso molecular |
604.5 g/mol |
Nombre IUPAC |
calcium;5-[2-(trifluoromethyl)phenoxy]pyridine-2-carboxylate |
InChI |
InChI=1S/2C13H8F3NO3.Ca/c2*14-13(15,16)9-3-1-2-4-11(9)20-8-5-6-10(12(18)19)17-7-8;/h2*1-7H,(H,18,19);/q;;+2/p-2 |
Clave InChI |
UZZZECCWHIJPPX-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C(=C1)C(F)(F)F)OC2=CN=C(C=C2)C(=O)[O-].C1=CC=C(C(=C1)C(F)(F)F)OC2=CN=C(C=C2)C(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



